molecular formula C11H16Cl2N4OS B583503 2'-Nor Thiamine Hydrochloride Salt CAS No. 49614-72-4

2'-Nor Thiamine Hydrochloride Salt

Cat. No.: B583503
CAS No.: 49614-72-4
M. Wt: 323.236
InChI Key: FWNAAOBWGCASMX-UHFFFAOYSA-M
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Description

Contextualization of Thiamine (B1217682) (Vitamin B1) and its Biological Significance

Thiamine, also known as vitamin B1, is a water-soluble vitamin essential for human and animal health. wikipedia.org It is a vital micronutrient that must be obtained through diet, with sources including whole grains, legumes, meat, and fish. wikipedia.orgbritannica.com The body stores only small amounts of thiamine, primarily in the liver, necessitating a consistent daily intake. harvard.edu

The biological importance of thiamine lies in its role as a precursor to thiamine pyrophosphate (TPP), also known as thiamine diphosphate (B83284) (TDP), its active coenzyme form. britannica.comwardelab.com The synthesis of TPP from thiamine is a crucial process requiring magnesium, adenosine (B11128) triphosphate (ATP), and the enzyme thiamine pyrophosphokinase. oregonstate.edu TPP is indispensable for the function of several key enzymes involved in fundamental metabolic pathways. mdpi.comdsm-firmenich.com

Thiamine-dependent enzymes are critical for:

Carbohydrate Metabolism: TPP is a coenzyme for the pyruvate (B1213749) dehydrogenase complex (PDH), which links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. wardelab.comoregonstate.edu It is also essential for the α-ketoglutarate dehydrogenase complex in the citric acid cycle itself, a central pathway for cellular energy production (ATP). wardelab.commdpi.com

Amino Acid Metabolism: The branched-chain α-ketoacid dehydrogenase (BCKDH) complex, which requires TPP, is involved in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine). oregonstate.edu

Pentose (B10789219) Phosphate (B84403) Pathway: TPP acts as a coenzyme for transketolase, an enzyme in the pentose phosphate pathway that produces pentose sugars for the synthesis of nucleic acids (DNA and RNA) and NADPH, a critical molecule for reductive biosynthesis and antioxidant defense. wardelab.comcore.ac.uk

Beyond its coenzymatic functions, thiamine also plays a non-coenzymatic role in nerve function, including nerve impulse propagation and the maintenance of the myelin sheath, although the precise biochemical mechanisms are still being elucidated. wardelab.comnih.gov Its deficiency can lead to severe neurological and cardiovascular conditions, such as beriberi and Wernicke-Korsakoff syndrome. harvard.edumedlineplus.govnih.gov

Table 1: Key Thiamine Pyrophosphate (TPP)-Dependent Enzymes and Their Functions

Enzyme/Enzyme ComplexMetabolic PathwayPrimary Function
Pyruvate Dehydrogenase Complex (PDH)Carbohydrate MetabolismConverts pyruvate into acetyl-CoA, linking glycolysis to the citric acid cycle. wardelab.commdpi.com
α-Ketoglutarate Dehydrogenase Complex (OGDH)Citric Acid CycleCatalyzes the conversion of α-ketoglutarate to succinyl-CoA, a key step in ATP production. wardelab.commdpi.com
Transketolase (TK)Pentose Phosphate PathwayInterconverts sugars and produces precursors for nucleotide synthesis and NADPH. wardelab.comcore.ac.uk
Branched-chain α-ketoacid Dehydrogenase (BCKDH)Amino Acid CatabolismInvolved in the breakdown of branched-chain amino acids. oregonstate.edu

Rationale for the Investigation of Thiamine Analogs and Antimetabolites

The central role of thiamine in metabolism has spurred the synthesis and investigation of thiamine analogs and antimetabolites. These structurally similar molecules are valuable research tools used to probe the function of thiamine-dependent systems. mdpi.comcam.ac.uk The primary motivations for their study include:

Elucidating Enzyme Mechanisms: By modifying specific parts of the thiamine molecule, researchers can study how thiamine-dependent enzymes bind their coenzyme and catalyze reactions. mdpi.comacs.org Comparing the effects of different analogs helps to map the structure-activity relationships within the enzyme's active site. cam.ac.uk

Modeling Disease States: Thiamine antimetabolites like oxythiamine (B85929) and pyrithiamine (B133093) can be used to induce a state of thiamine deficiency in experimental models. nih.govportlandpress.com This allows for controlled studies of the biochemical consequences of impaired thiamine metabolism, providing insights into diseases like beriberi and Wernicke-Korsakoff syndrome.

Developing Therapeutic Agents: Because thiamine metabolism is crucial for cell growth and proliferation, its pathways are potential targets for therapeutic intervention. Thiamine antimetabolites are being investigated for their cytostatic properties, with potential applications as anti-cancer agents. core.ac.ukmdpi.comnih.gov The elevated metabolic rate and reliance on glucose in many cancer cells make them potentially more susceptible to inhibitors of thiamine-dependent enzymes. mdpi.com

Creating Antimicrobial Drugs: The thiamine biosynthesis pathway is present in many bacteria, fungi, and plants, but not in humans. portlandpress.comnih.gov This makes the enzymes in this pathway attractive targets for the development of novel antimicrobial drugs that would have high specificity for pathogens with minimal effects on the host. semanticscholar.org

Historical Development and Discovery of Thiamine Analogs, with Emphasis on 2'-Nor Thiamine

The journey to understanding thiamine and its analogs began in the late 19th century. In the 1890s, Dutch physician Christiaan Eijkman observed that chickens fed polished white rice developed a paralytic illness similar to human beriberi, which could be reversed by feeding them unpolished rice bran. researchgate.netnih.gov This led to the concept of an essential nutrient. Over the subsequent decades, numerous scientists contributed to its isolation and characterization. Casimir Funk, a Polish biochemist, isolated a substance from rice bran in 1912 and coined the term "vitamine" (vital amine). portlandpress.com In 1926, Barend Jansen and Willem Donath successfully isolated and crystallized the anti-beriberi factor. nih.govacs.org The chemical structure of thiamine was finally elucidated, and its synthesis was achieved in 1936 by a team led by Robert Runnels Williams. portlandpress.comresearchgate.net

The successful synthesis of thiamine opened the door for chemists to create modified versions, or analogs. These synthetic derivatives, where parts of the pyrimidine (B1678525) or thiazole (B1198619) ring are altered, became invaluable tools. nih.gov Early and well-studied analogs include:

Oxythiamine: The amino group on the pyrimidine ring is replaced with a hydroxyl group. It acts as an antagonist by being converted to oxythiamine pyrophosphate, which then inhibits TPP-dependent enzymes. mdpi.comnih.gov

Pyrithiamine: The sulfur atom in the thiazole ring is replaced by a C=C double bond within a pyridine (B92270) ring. Pyrithiamine inhibits the enzyme thiamine pyrophosphokinase, thus preventing the conversion of thiamine to its active TPP form. nih.gov

2'-Nor Thiamine is a specific analog of thiamine. The "2'-Nor" designation indicates the absence of a methyl group at the 2' position of the pyrimidine ring. While the specific historical discovery and first synthesis of 2'-Nor Thiamine are not as widely documented as those of thiamine itself or early analogs like oxythiamine, its existence and availability as a chemical standard indicate its role in the ongoing exploration of thiamine chemistry and biology. lgcstandards.combiosynth.com It represents one of the many structural modifications synthesized to systematically probe the structural requirements for biological activity and transport. core.ac.uk

Overview of Current Research Landscape Pertaining to 2'-Nor Thiamine Hydrochloride Salt

The current research landscape for thiamine analogs is vibrant, with a strong focus on therapeutic applications. mdpi.comtandfonline.com Studies continue to explore the potential of thiamine antimetabolites as inhibitors of cell proliferation in cancer research. mdpi.comacs.org The goal is often to design potent and selective inhibitors for specific TPP-dependent enzymes, such as transketolase, which is upregulated in some tumors. core.ac.ukacs.org

This compound is part of this research ecosystem, primarily as an analytical standard and research chemical. lgcstandards.comsigmaaldrich.com Its availability allows for its use in various experimental contexts:

Comparative Studies: It can be used alongside other thiamine analogs to conduct structure-activity relationship (SAR) studies. By comparing the biological activity of thiamine with that of 2'-Nor Thiamine, researchers can deduce the importance of the 2'-methyl group for binding to transporter proteins or enzymes. core.ac.uk

Analytical Reference: As a characterized chemical entity, it serves as a reference standard in analytical methods like High-Performance Liquid Chromatography (HPLC) for the identification and quantification of thiamine-related compounds. lgcstandards.comnih.gov

While large-scale studies focusing exclusively on this compound are not prominent in published literature, its role is implicit in the foundational work of understanding thiamine's biological action. The investigation into how small structural changes, such as the removal of a single methyl group, affect the molecule's function is a cornerstone of medicinal chemistry and enzymology. cam.ac.ukacs.org

Properties

CAS No.

49614-72-4

Molecular Formula

C11H16Cl2N4OS

Molecular Weight

323.236

IUPAC Name

2-[3-[(4-aminopyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride

InChI

InChI=1S/C11H15N4OS.2ClH/c1-8-10(2-3-16)17-7-15(8)5-9-4-13-6-14-11(9)12;;/h4,6-7,16H,2-3,5H2,1H3,(H2,12,13,14);2*1H/q+1;;/p-1

InChI Key

FWNAAOBWGCASMX-UHFFFAOYSA-M

SMILES

CC1=C(SC=[N+]1CC2=CN=CN=C2N)CCO.Cl.[Cl-]

Synonyms

3-[(4-Amino-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methylthiazolium Chloride Hydrochloride Salt;  2’-Demethylthiamine Hydrochloride Salt

Origin of Product

United States

Molecular Mechanisms of Action and Biological Activity of 2 nor Thiamine Analogs

Interaction with Thiamine-Dependent Enzymes and Metabolic Pathways

Thiamine (B1217682) analogs primarily exert their biological effects by interacting with TPP-dependent enzymes, which are critical for cellular metabolism. cam.ac.uk These enzymes are found in all living organisms and play a key role in the catabolism of sugars and amino acids. cam.ac.uk The catalytic activity of these enzymes relies on the binding of TPP in their active sites. rsc.org Thiamine analogs can interfere with this process, leading to the inhibition of these enzymes and the disruption of associated metabolic pathways.

Many thiamine analogs function as competitive inhibitors of TPP-dependent enzymes, binding to the active site and preventing the binding of the natural coenzyme, TPP. acs.org The potency of these inhibitors is determined by their binding affinity for the enzyme, which can be quantified by parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).

The pyruvate (B1213749) dehydrogenase (PDH) complex and transketolase (TK) are two of the most studied TPP-dependent enzymes. The E1 subunit of the PDH complex (PDH E1) catalyzes the decarboxylation of pyruvate, a key step linking glycolysis to the citric acid cycle. mdpi.com Transketolase is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway, responsible for the synthesis of pentose sugars and NADPH. wikipedia.org

The inhibitory activity of various thiamine analogs against these enzymes has been documented. For instance, a novel thiamine analog, pyrrothiamine, has been developed into derivatives that are potent and selective inhibitors of pyruvate dehydrogenase. rsc.org The ester derivative of pyrrothiamine, compound 19 , is a significantly better inhibitor of porcine PDH E1 than its unesterified precursor, with its potency being over 15 times greater. rsc.org Its affinity for PDH E1 is reported to be 8.4 times greater than that of TPP, with a Kᵢ in the low-nanomolar range. rsc.org

Similarly, triazole-based thiamine analogs have been shown to inhibit a range of TPP-dependent enzymes. acs.org The inhibitory activities of some of these analogs against porcine PDHc E1, Saccharomyces cerevisiae PDC, E. coli OGDHc E1, and Aerococcus viridans PO have been characterized, revealing that some are multi-targeting ligands while others are highly selective. acs.org For example, hydroxamate derivatives showed broad inhibitory activity, whereas some bis-triazole derivatives were selective and potent inhibitors of PDHc E1. acs.org

The binding affinity of inhibitors can be influenced by various factors, including the presence of a metal ion (typically Mg²⁺) in the active site, which helps to anchor the pyrophosphate group of TPP. mdpi.com The structure of the analog, particularly the nature of the ring replacing the thiazolium ring of thiamine and the modifications on the side chains, plays a critical role in determining the binding affinity. rsc.org For example, the replacement of the thiazolium ring with a neutral aromatic ring is a common strategy to create potent inhibitors. rsc.orgrsc.org

Table 1: Inhibitory Activity of Selected Thiamine Analogs against TPP-Dependent Enzymes

Compound Target Enzyme IC₅₀ (µM) Kᵢ (nM) Relative Affinity to TPP Reference
Pyrrothiamine ester 19 Porcine PDH E1 - low-nanomolar 8.4x greater rsc.org
Oxythiamine (B85929) diphosphate (B83284) Rat liver TK 0.02–0.2 - - nih.gov
Oxythiamine diphosphate Yeast TK ~0.03 - - nih.gov
Pyrithiamine (B133093) Thiamine pyrophosphokinase 2-3 - - nih.gov
Oxythiamine Thiamine pyrophosphokinase 4200 - - nih.gov
Thiamin thiazolone diphosphate E. coli PDHc E1 - - Greater than ThDP nih.gov
N3-pyridyl thiamine (N3PT) P. falciparum proliferation 10-fold lower than oxythiamine - - nih.gov

This table is interactive. Click on the headers to sort the data.

The functionality of TPP as a coenzyme is centered on the C2 atom of the thiazolium ring, which is deprotonated to form a reactive ylide. nih.gov This ylide is the catalytically active species that participates in the cleavage and formation of carbon-carbon bonds. acs.org The pyrimidine (B1678525) ring also plays a crucial role in this process, with its 4'-amino group acting as a proton acceptor to facilitate the deprotonation of the C2 atom. nih.gov

Structural modifications to the thiamine molecule can significantly modulate its coenzyme functionality. For 2'-Nor thiamine, the absence of the 2'-methyl group on the pyrimidine ring could potentially alter the electronic properties of the ring system. This, in turn, might affect the pKa of the N1' nitrogen and the basicity of the 4'-amino group, thereby influencing the ease of ylide formation at the C2 position of the thiazolium ring. While direct experimental data is lacking, it is plausible that this modification could lead to a less efficient coenzyme or even an inhibitor if the resulting pyrophosphate derivative binds to the enzyme but cannot support catalysis effectively.

Studies on other analogs support the sensitivity of coenzyme function to subtle structural changes. nih.gov For instance, N3'-pyridyl-thiamin diphosphate, an inactive analog of the coenzyme, does not support the enhancement of coenzyme affinity to apotransketolase in the presence of a donor substrate, a phenomenon observed with the active coenzyme. nih.gov This highlights how a modification on the pyrimidine ring can abolish the catalytic competence of the molecule.

Thiamine analogs can exhibit varying degrees of specificity and selectivity towards different TPP-dependent enzymes. rsc.org This selectivity is primarily determined by the structural differences in the active sites of these enzymes. researchgate.net While the TPP-binding pocket is highly conserved, the substrate-binding pocket is more divergent, and exploiting these differences is a key strategy for designing selective inhibitors. researchgate.netchemrxiv.org

For example, pyrrothiamine derivatives have been developed as selective inhibitors of pyruvate dehydrogenase. rsc.org The introduction of substituents onto the central ring of thiamine analogs can explore the unique substrate-binding pocket of a particular enzyme, thereby improving selectivity. chemrxiv.org In silico docking studies can help predict how an analog might fit into the active site and guide the design of more selective compounds. acs.org

The selectivity of an analog can have significant implications for its potential therapeutic applications. A highly selective inhibitor can target a specific enzyme in a metabolic pathway without affecting other essential enzymes, thus minimizing off-target effects. The potential selectivity of 2'-Nor thiamine would depend on how the absence of the 2'-methyl group influences its interaction with the specific amino acid residues in the active sites of different TPP-dependent enzymes.

Receptor Binding and Ligand-Target Interactions

Beyond the active sites of TPP-dependent enzymes, thiamine and its analogs can interact with other proteins, including transporters and potentially receptors, through non-coenzyme mechanisms. scispace.com These interactions can be allosteric in nature, modulating the function of the target protein without directly competing with the primary ligand or substrate.

The binding of thiamine and its analogs to proteins is a complex process involving a network of interactions, including hydrogen bonds, ionic interactions, and hydrophobic interactions. The TPP-binding motif in TPP-dependent enzymes is well-characterized and involves a conserved glutamate (B1630785) residue and a magnesium ion that coordinates with the pyrophosphate moiety. mdpi.com

In silico molecular docking studies are a valuable tool for characterizing the binding sites of thiamine analogs within target proteins. nih.gov These studies can predict the binding pose of a ligand and identify the key amino acid residues involved in the interaction. For example, docking studies of N3-pyridyl thiamine (N3PT) in the active site of P. falciparum thiamine pyrophosphokinase (TPK) showed an almost identical binding mode to that of thiamine, which is consistent with its competitive behavior. nih.gov

The crystal structure of the E1 component of the E. coli pyruvate dehydrogenase complex in complex with the inhibitor thiamin thiazolone diphosphate (ThTDP) revealed that the higher binding affinity of the inhibitor compared to the natural cofactor is due to a reorganization of the active site, leading to an increased number of hydrogen bonds with the protein. nih.gov This highlights that subtle changes in the ligand can lead to significant differences in the binding interactions. The characterization of the binding site for 2'-Nor thiamine would require similar structural and computational studies to understand how the absence of the 2'-methyl group affects its interaction with target proteins.

Allosteric modulators are ligands that bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. wikipedia.org This binding induces a conformational change in the protein that can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the activity of the primary ligand.

Thiamine and its derivatives have been shown to have non-coenzyme roles, which may involve allosteric modulation. For instance, thiamine and its pyrophosphate derivative have been found to act as non-competitive inhibitors of acetylcholinesterase, suggesting an allosteric mechanism of action. acs.org

Furthermore, the regulation of some TPP-dependent enzymes involves cooperativity between the active sites. For example, in transketolase, the binding of a donor substrate can induce negative cooperativity for coenzyme binding, where the binding of the coenzyme to one active site decreases the affinity of the other active site for the coenzyme. nih.govchemisgroup.us Thiamine analogs could potentially act as allosteric modulators by influencing this cooperativity. The potential of 2'-Nor thiamine to act as an allosteric modulator would depend on its ability to bind to an allosteric site on a target protein and induce a functional change.

Cellular Uptake and Intracellular Distribution Mechanisms for 2'-Nor Thiamine Analogs

The entry of thiamine and its analogs into cells is a complex process involving both active transport and passive diffusion, with subsequent distribution into various subcellular compartments.

Transporter-Mediated Entry and Passive Diffusion

The cellular uptake of thiamine is primarily handled by two high-affinity transporters: Thiamine Transporter-1 (THTR-1, encoded by the SLC19A2 gene) and Thiamine Transporter-2 (THTR-2, encoded by the SLC19A3 gene). physiology.orgdrugbank.com These transporters are part of the Solute Carrier (SLC) family and their function can be dependent on a proton gradient. physiology.org THTR-1 is often found on the basolateral (blood-side) membrane of intestinal cells, while THTR-2 is predominantly on the apical (luminal) side, playing a key role in intestinal absorption. nih.govphysiology.org

At lower, physiological concentrations, thiamine uptake is dominated by this carrier-mediated active transport. acs.org However, at higher concentrations, passive diffusion plays a more significant role. acs.org The mechanism of entry for thiamine analogs depends on their structure.

Analogs with Structural Similarity: Analogs that closely resemble thiamine, such as oxythiamine and amprolium (B1666021), can competitively inhibit thiamine uptake by hijacking these transporters. physiology.orgsigmaaldrich.comuobaghdad.edu.iq

Uncharged Analogs: Some synthetic analogs, like certain triazole-based derivatives, are designed to be uncharged under physiological conditions. This neutrality allows them to bypass the need for transporters and enter cells via passive diffusion. nih.gov

Prodrugs: Certain analogs are developed as prodrugs, which may have improved properties for passive diffusion due to increased lipophilicity, and are then converted to an active form inside the cell. wikipedia.org

The efficiency of these transport mechanisms can be influenced by factors such as pH, with studies in Caco-2 cells showing that thiamine uptake is highly sensitive to the pH of the incubation buffer. physiology.orguobaghdad.edu.iq

Subcellular Localization Studies of Analogs

Once inside the cell, thiamine is converted into its phosphorylated derivatives, primarily thiamine pyrophosphate (TPP) and thiamine triphosphate (ThTP), which have distinct subcellular distributions. While specific localization studies for 2'-Nor Thiamine are unavailable, research on thiamine derivatives in rat brain provides a model for how analogs might be distributed.

Studies have shown a marked difference in the localization of thiamine esters across tissues and organelles. nih.gov

Mitochondria: This organelle shows the highest concentration of thiamine diphosphate (TPP), which is expected given its role as a coenzyme for key mitochondrial enzymes like the pyruvate dehydrogenase complex and the α-ketoglutarate dehydrogenase complex. Current time information in Bangalore, IN.nih.gov

Cytosol: A smaller, but highly dynamic, pool of TPP exists in the cytosol, where it is a likely precursor for ThTP synthesis. Current time information in Bangalore, IN. Transketolase, another TPP-dependent enzyme, is also located in the cytosol. Current time information in Bangalore, IN.nih.gov

Synaptosomes and Myelin: Thiamine triphosphate (ThTP) is found in significant amounts in mitochondrial and myelin fractions and is enriched in synaptosomes, suggesting a role in nerve function. Current time information in Bangalore, IN.

The distribution of a given analog would likely depend on its ability to be phosphorylated by cytosolic enzymes like thiamine pyrophosphokinase and its affinity for various TPP-dependent enzymes within these compartments. nih.gov

Table 1: Cellular Uptake Mechanisms of Thiamine and its Analogs

MechanismDescriptionExamples of MoleculesKey Transporters/FactorsCitations
Active Transport Carrier-mediated process, often dependent on a proton gradient. Dominant at low concentrations.Thiamine, Oxythiamine, AmproliumTHTR-1 (SLC19A2), THTR-2 (SLC19A3) nih.govphysiology.orgdrugbank.comuobaghdad.edu.iq
Passive Diffusion Movement across the cell membrane down a concentration gradient. Becomes significant at higher concentrations.Thiamine (at high conc.), Uncharged triazole analogsLipophilicity, concentration gradient acs.orgnih.gov

Signal Transduction Pathway Perturbations by 2'-Nor Thiamine

While direct evidence for 2'-Nor Thiamine is absent, other thiamine analogs and derivatives are known to perturb cellular signaling pathways, either by disrupting the function of TPP-dependent enzymes or through non-coenzyme roles.

Effects on Downstream Signaling Cascades

The primary role of TPP is in central metabolic pathways like glycolysis and the Krebs cycle. wikipedia.orgnih.gov By inhibiting TPP-dependent enzymes, thiamine analogs can cause a metabolic shift. For example, inhibition of pyruvate dehydrogenase can lead to an accumulation of pyruvate and a subsequent increase in lactate, impacting cellular energy status and pH. mdpi.com This disruption of metabolic flux can have widespread downstream effects on signaling pathways that are sensitive to the cell's energy state, such as the AMP-activated protein kinase (AMPK) pathway.

In microorganisms like yeast, a well-defined thiamine signal transduction (THI) pathway exists. nih.govnih.gov During thiamine starvation, transcription factors like Thi2, Thi3, and Pdc2 upregulate the expression of genes involved in thiamine biosynthesis and transport. nih.govoslomet.no Thiamine analogs can potentially interfere with this regulatory network. For instance, pyrithiamine's toxic effects in bacteria are partly mediated by the binding of its pyrophosphate form to TPP riboswitches, which are mRNA elements that regulate gene expression in response to TPP levels. This binding tricks the cell into repressing the very genes needed to synthesize or import thiamine, leading to starvation.

Identification of Novel Molecular Targets

Research into thiamine analogs has revealed that their mechanisms are not always confined to the inhibition of known TPP-dependent enzymes, suggesting the existence of novel molecular targets.

Some triazole-based thiamine analogs have shown antiplasmodial activity that is not related to thiamine metabolism, pointing towards an unknown molecular target in the parasite. mdpi.com Furthermore, recent studies have uncovered a non-coenzyme role for thiamine derivatives in regulating other metabolic pathways. For example, thiamine triphosphate (ThTP) has been shown to modulate the activity of pyridoxal (B1214274) kinase (PdxK), a key enzyme in the metabolism of vitamin B6, another essential nutrient for the central nervous system. nih.gov This interaction highlights a potential for cross-talk between vitamin B1 and B6 metabolic pathways and suggests that enzymes not traditionally associated with thiamine could be targets for its analogs. nih.gov

Additionally, thiamine triphosphate has been implicated in activating chloride channels in neurons, suggesting a role in nerve signal transduction that is independent of its function as a metabolic coenzyme. wikipedia.orgnih.gov This opens the possibility that certain analogs could have direct effects on ion channels or other signaling proteins.

Structure Activity Relationships Sar and Structure Mechanism Relationships Smr of 2 nor Thiamine Analogs

Elucidation of Key Pharmacophores and Structural Determinants for Biological Activity

The biological activity of thiamine (B1217682) analogs is dictated by several key structural features, or pharmacophores, that are essential for molecular recognition and interaction with target enzymes. The fundamental thiamine structure consists of a pyrimidine (B1678525) ring and a thiazolium ring linked by a methylene (B1212753) bridge. cornell.edu

Key pharmacophoric elements include:

The Pyrimidine Ring: The 4'-amino group on the pyrimidine ring is a critical determinant of activity. Its replacement, for instance with a hydroxyl group as in oxythiamine (B85929), can significantly alter the biological profile of the molecule, often leading to antagonistic effects. biorxiv.org This amino group is often involved in forming crucial hydrogen bonds within the enzyme's active site. biorxiv.org

The Thiazolium Ring: The positively charged thiazolium ring is the catalytic center of thiamine diphosphate (B83284) (ThDP), the active form of thiamine. cornell.edu The C2 carbon of this ring is particularly important for the catalytic function. cornell.edu In many inhibitor designs, this positively charged ring is replaced by a neutral aromatic ring to act as a competitive inhibitor. chemrxiv.org

The Hydroxyethyl Side Chain: This side chain is the site of pyrophosphorylation to form the active coenzyme, ThDP. Modifications at this position can influence the molecule's ability to be recognized and metabolized by thiamine pyrophosphokinase (TPK) and can also be used to introduce moieties that occupy the pyrophosphate pocket of target enzymes. cam.ac.uk

Research has shown that even subtle changes to this basic scaffold can lead to disparate biological activities, highlighting the importance of a precise molecular structure for desired therapeutic outcomes. biorxiv.org

Impact of Substituent Effects on Potency and Selectivity (e.g., methyl group modifications)

Modifications of substituents on the thiamine analog scaffold have a profound impact on their potency and selectivity as enzyme inhibitors.

Methyl Group Modifications: The methyl group on the pyrimidine ring can be modified to influence binding affinity. Studies have shown that replacing this methyl group with more lipophilic groups such as trifluoromethyl (CF3), ethyl (Et), or isopropyl (iPr) can lead to a higher binding affinity compared to more polar groups like an amino group (NH2) or a simple hydrogen atom. rug.nl This suggests that the pocket accommodating this part of the molecule has a hydrophobic character.

The table below summarizes the impact of different substituents on the binding affinity of thiamine analogs to the thiamine transporter ThiT.

Compound Substituent at Pyrimidine Methyl Position Predicted Gibbs Free Energy of Binding (kcal/mol)
Thiamine (1)–CH3-
Analog 3–H-14.9
Analog 4–NH2-15.1
Analog 5–CF3-16.4
Analog 6–Et-16.2
Analog 7–iPr-16.1
Data derived from a study on thiamine analog binding to ThiT, illustrating the effect of modifying the pyrimidine methyl group. rug.nl

Central Ring Scaffolds: A common strategy in designing ThDP-competitive inhibitors is to replace the thiazolium ring with various neutral aromatic rings. The nature of this central ring directly influences potency. The binding affinity often increases with the hydrophobicity of the ring, with a general trend observed as: thiophene (B33073) > pyrrole (B145914) > furan (B31954) > triazole. chemrxiv.org This is attributed to favorable hydrophobic interactions with the enzyme's active site. chemrxiv.org

Conformational Analysis and its Correlation with Molecular Interactions

The three-dimensional conformation of thiamine analogs is a critical factor governing their interaction with biological targets. For the active coenzyme ThDP to properly situate in an enzyme's active site, it is typically held in a "V-conformation". cornell.edu This specific arrangement brings the 4'-amino group of the pyrimidine ring in close proximity to the C2 carbon on the thiazolium ring, which is essential for the catalytic mechanism. cornell.edu

The conformation is stabilized by interactions within the enzyme's cofactor site, including the coordination of the pyrophosphate group by a divalent metal ion (like Mg²⁺) and hydrogen bonding between the pyrimidine ring and conserved amino acid residues, such as a glutamate (B1630785). cornell.edu Theoretical and computational studies are employed to analyze the conformational possibilities of different analogs and to understand how structural modifications affect their ability to adopt the bioactive conformation required for effective binding and inhibition. nih.gov

Computational Chemistry Approaches in SAR/SMR Studies

Computational chemistry provides powerful tools to investigate the SAR and SMR of thiamine analogs at a molecular level, offering insights that can guide the design of more effective inhibitors.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method has been extensively applied to thiamine analogs to understand their binding modes and to rationalize their biological activities.

For instance, docking studies of the antiplasmodial analog N3PT into the active site of P. falciparum thiamine pyrophosphokinase (PfTPK) revealed an almost identical binding mode to that of thiamine. nih.gov These simulations showed that while thiamine's pyrimidine ring forms hydrogen bonds via its N-1 and 4-NH₂ group, the pyridine (B92270) ring of N3PT, which lacks the N-1 nitrogen, would have one less hydrogen bond interaction. biorxiv.org This subtle difference, predictable through docking, can help explain differences in binding affinity and inhibitory potency. biorxiv.org

Similarly, docking simulations of various analogs into the thiamine transporter ThiT have been used to predict binding energies and guide the synthesis of new compounds with improved affinity. rug.nl

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net The fundamental principle is that the activity of a molecule is dependent on its physicochemical properties, which are encoded in its structure. researchgate.net

In the context of thiamine analogs, QSAR models could be developed by:

Generating a dataset of thiamine analogs with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition).

Calculating a wide range of molecular descriptors for each analog, which quantify various physicochemical properties (e.g., size, shape, hydrophobicity, electronic properties).

Using statistical methods to build a mathematical equation that correlates the descriptors with biological activity.

Such a model, once validated, could be used to predict the activity of novel, unsynthesized thiamine analogs, thereby prioritizing the most promising candidates for synthesis and testing, saving time and resources. nih.gov

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.gov While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of these interactions and conformational changes in both the ligand and the protein. semanticscholar.org

For thiamine analogs, MD simulations can be used to:

Assess the stability of the binding pose predicted by docking.

Analyze the network of hydrogen bonds and other interactions over the course of the simulation.

Calculate binding free energies, which can provide a more accurate prediction of binding affinity than docking scores alone. nih.gov

Observe conformational changes in the enzyme's active site upon ligand binding.

These simulations can confirm whether a designed analog is likely to remain stably bound in the target's active site and maintain the key interactions required for inhibition. nih.govnih.gov

Preclinical Pharmacological and Toxicological Investigations of 2 nor Thiamine Analogs in Vitro and Animal Models

In Vitro Assays for Biological Efficacy and Selectivity of 2'-Nor Thiamine (B1217682)

Cell-Based Assays and Cytotoxicity Studies (e.g., in tumor cells, if relevant to thiamine metabolism disruption)

The disruption of thiamine metabolism has been a focal point in cancer research due to the increased reliance of tumor cells on glucose metabolism. Thiamine pyrophosphate (TPP) is an essential cofactor for key metabolic enzymes, and its deficiency can lead to impaired energy production and increased oxidative stress, ultimately promoting neurodegeneration and affecting cancer cell proliferation. uga.edu Thiamine analogs, which can interfere with thiamine uptake and utilization, have been investigated for their cytotoxic effects on cancer cells.

Studies have explored the in vitro cytotoxic properties of thiamine analogs like oxythiamine (B85929) and 2'-methylthiamine on cancer cell lines. mdpi.comnih.gov For instance, in HeLa tumor cells, oxythiamine demonstrated a stronger inhibitory effect on growth and metabolism compared to 2'-methylthiamine, with GI50 values of 36 µM and 107 µM, respectively. mdpi.comnih.gov However, 2'-methylthiamine exhibited greater selectivity for cancer cells over normal skin fibroblasts. mdpi.comnih.gov This suggests that while both compounds have cytotoxic potential, their efficacy and selectivity may differ based on their chemical structure and interaction with cellular transport mechanisms. mdpi.com

The mechanism of cytotoxicity for these analogs often involves their conversion to pyrophosphate esters by thiamine pyrophosphokinase, which then act as anticoenzymes, inhibiting TPP-dependent enzymes crucial for cancer cell survival. mdpi.com The sensitivity of tumor tissues to reduced thiamine availability may explain the cytotoxic effects of these antimetabolites. mdpi.com

Furthermore, research on other thiamine analogs, such as N3-pyridyl thiamine (N3PT), has shown potent antiplasmodial activity with significantly lower toxicity to human fibroblasts compared to oxythiamine. nih.govnih.gov N3PT was found to suppress the proliferation of Plasmodium falciparum with an IC50 value tenfold lower than that of oxythiamine. nih.govnih.gov This highlights the potential for developing thiamine analogs with improved therapeutic indices.

High doses of thiamine itself have also been shown to reduce proliferation in cancer cell lines. nih.gov In SK-N-BE neuroblastoma and Panc-1 pancreatic cancer cells, thiamine exhibited IC50 values of 4.9 mM and 5.4 mM, respectively, suggesting a dose-dependent anti-proliferative effect. nih.gov Similarly, treatment of MCF7 breast cancer cells with high doses of thiamine resulted in a significant reduction in viable cells, likely due to an inhibitory effect on cell proliferation. mdpi.com

Table 1: Cytotoxicity of Thiamine Analogs in Cancer Cell Lines

CompoundCell LineIC50/GI50 (µM)Reference
OxythiamineHeLa36 mdpi.comnih.gov
2'-MethylthiamineHeLa107 mdpi.comnih.gov
N3-pyridyl thiamine (N3PT)P. falciparum~1 (10-fold lower than oxythiamine) nih.govnih.gov
ThiamineSK-N-BE4900 nih.gov
ThiaminePanc-15400 nih.gov

Biochemical Assays for Enzyme Inhibition/Activation (e.g., acetylcholinesterase, monoamine oxidase, lipase)

Biochemical assays have been instrumental in elucidating the mechanisms by which thiamine analogs exert their biological effects, particularly through the inhibition or activation of key enzymes. nih.govnih.gov Studies on metal complexes of thiamine hydrochloride have demonstrated significant inhibitory effects on several enzymes. For instance, vanadium (VO2+), iron (Fe(III)), and selenium (Se(IV)) complexes of thiamine have been shown to inhibit acetylcholinesterase (AChE) with IC50 values of 4 x 10-4 mg/ml, 0.011 mg/ml, and 1.4 x 10-3 mg/ml, respectively. jocpr.com

Inhibition of monoamine oxidase-A (MAO-A) was observed with the Se(IV) and VO2+ complexes, with IC50 values of 0.45 and 3.2 x 10-4 mg/ml, respectively. jocpr.com Lipase activity was also affected, with the VO2+ complex showing potent inhibition (IC50 = 2 x 10-4 mg/ml), while the Fe(III) and Se(IV) complexes had higher IC50 values of 0.82 and 9.30 mg/ml, respectively. jocpr.com

These findings suggest that the coordination of metal ions with the thiamine molecule can significantly enhance its inhibitory potential against these enzymes. The specific metal ion and its coordination site on the thiamine structure appear to play a crucial role in the degree of inhibition observed.

Table 2: Enzyme Inhibition by Metal Complexes of Thiamine Hydrochloride

EnzymeInhibitorIC50 (mg/ml)Reference
Acetylcholinesterase (AChE)Fe(III) complex0.011 jocpr.com
Se(IV) complex1.4 x 10-3 jocpr.com
VO2+ complex4 x 10-4 jocpr.com
Monoamine Oxidase-A (MAO-A)Se(IV) complex0.45 jocpr.com
VO2+ complex3.2 x 10-4 jocpr.com
LipaseFe(III) complex0.82 jocpr.com
Se(IV) complex9.30 jocpr.com
VO2+ complex2 x 10-4 jocpr.com

Antioxidant Activity and Nitric Oxide Scavenging

Thiamine and its derivatives have been investigated for their antioxidant properties, particularly their ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). ijpsonline.comnih.gov Studies have shown that thiamine can act as an antioxidant by donating hydrogen ions from its pyrimidine (B1678525) and thiazole (B1198619) rings to neutralize free radicals. ijpsonline.com

Metal complexes of thiamine have demonstrated significant antioxidant and nitric oxide (NO) scavenging activities. jocpr.com For example, Se(IV) and VO2+ complexes of thiamine showed potent antioxidant effects with IC50 values of 0.082 mg/ml and 0.086 mg/ml, respectively, which were considerably lower than that of free thiamine (IC50 = 14.8 mg/ml). jocpr.com The Fe(III) complex also exhibited antioxidant activity, though to a lesser extent (IC50 = 0.11 mg/ml). jocpr.com

In terms of nitric oxide scavenging, the Fe(III) complex was the most potent, with an IC50 of 5.2 x 10-4 mg/ml, followed by the VO2+ complex (IC50 = 1.3 x 10-3 mg/ml) and the Se(IV) complex (IC50 = 2.67 mg/ml). jocpr.com All three metal complexes were significantly more effective at scavenging NO than thiamine itself (IC50 = 80.42 mg/ml). jocpr.com

The antioxidant activity of tea extracts has been shown to be influenced by the concentration of thiamine. mdpi.com While low concentrations of thiamine (0.1 and 0.8 mg/100 g) enhanced the antioxidative activity, higher concentrations (over 1.0 mg/100 g) significantly reduced it. mdpi.com This suggests a complex interaction between thiamine and other antioxidant compounds.

DNA Interaction and Cleavage Studies

The interaction of thiamine and its derivatives with DNA is an area of growing interest, particularly in the context of developing new therapeutic agents. Studies have shown that metal complexes of thiamine can interact with DNA and, in some cases, induce cleavage. jocpr.comnih.gov

For instance, Fe(III), Se(IV), and VO2+ complexes of thiamine were found to prevent the adverse effects of hydrogen peroxide on DNA fragmentation at various concentrations. jocpr.com This suggests a protective role of these complexes against oxidative DNA damage. The ability of a compound to cleave supercoiled plasmid DNA is often used as an indicator of its potential as an anticancer agent. nih.gov

The interaction between these complexes and DNA can occur through various modes, including intercalation, where the complex inserts itself between the base pairs of the DNA double helix. nih.gov This type of interaction can lead to structural changes in the DNA, potentially affecting its replication and transcription.

In Vivo Studies in Animal Models with 2'-Nor Thiamine Analogs

Pharmacokinetic Profiles in Animal Species (e.g., half-life, clearance, AUC in rats, horses)

Pharmacokinetic studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion of thiamine and its analogs. These studies provide valuable data on parameters such as half-life, clearance, and area under the curve (AUC), which are essential for determining appropriate dosing regimens.

In rats, the pharmacokinetics of thiamine have been shown to be dose-dependent, particularly under urethan anesthesia. nih.gov A study investigating intravenous administration of thiamine hydrochloride at doses of 4, 12, and 36 mg/kg found that as the dose increased, there were corresponding changes in pharmacokinetic parameters like AUC, volume of distribution, half-life, and total body clearance. nih.gov However, under ether anesthesia, thiamine exhibited dose-independent pharmacokinetics. nih.gov

A study in adult horses administered single intravenous doses of thiamine hydrochloride (5, 10, and 20 mg/kg) revealed a short half-life ranging from 0.77 to 1.12 hours. nih.govresearchgate.netillinois.edu The study also found that thiamine follows non-linear elimination kinetics in horses, likely due to the saturation of renal elimination pathways. nih.govresearchgate.netillinois.edu As the dosage increased, the terminal rate constant decreased, and clearance was significantly reduced at the highest dose. nih.govresearchgate.netillinois.edu The area under the curve (AUC) increased in a non-linear fashion with increasing doses. nih.govresearchgate.netillinois.edu

These findings highlight the importance of considering the animal species, anesthetic used, and dose when evaluating the pharmacokinetics of thiamine and its analogs. Further research is needed to establish therapeutic plasma concentrations and develop optimal dosing strategies for different species.

Table 3: Pharmacokinetic Parameters of Thiamine in Horses

Dose (mg/kg IV)Half-life (h)ClearanceAUCReference
50.77 - 1.12-Non-linear increase nih.govresearchgate.netillinois.edu
100.77 - 1.12-Non-linear increase nih.govresearchgate.netillinois.edu
200.77 - 1.12Significantly decreasedNon-linear increase nih.govresearchgate.netillinois.edu

Pharmacodynamic Responses and Efficacy Studies in Preclinical Disease Models (e.g., models of thiamine deficiency, neurological disorders)

While specific pharmacodynamic data for 2'-Nor Thiamine Hydrochloride Salt is not extensively documented in publicly available research, comprehensive studies on its structural analogs provide significant insights into the potential efficacy of this class of compounds in various preclinical disease models. Thiamine analogs are primarily investigated for their ability to act as competitive inhibitors of thiamine-dependent enzymes, making them valuable tools for studying the effects of thiamine deficiency and as potential therapeutic agents for diseases characterized by metabolic dysregulation, such as certain cancers and parasitic infections. acs.org

Thiamine, in its active form thiamine diphosphate (B83284) (TPP), is an indispensable cofactor for enzymes crucial to carbohydrate and amino acid metabolism. nih.gov Interrupting the thiamine-utilization pathway can lead to conditions like neurodegeneration. acs.org Analogs such as oxythiamine are metabolized to their corresponding diphosphate forms, which then inhibit TPP-dependent enzymes. acs.orgasm.org Other analogs are designed to be cell-permeable and are not reliant on pyrophosphorylation, offering a different mode of inducing thiamine deficiency effects. acs.org

In preclinical models of parasitic diseases, thiamine analogs have demonstrated significant antiplasmodial activity. Oxythiamine shows efficacy against Plasmodium falciparum both in vitro and in vivo. asm.org To identify more potent options, various analogs have been tested. N3-pyridyl thiamine (N3PT), for instance, was found to be approximately 10 to 60 times more potent than oxythiamine against P. falciparum in vitro, with its activity being competitively reduced by the presence of thiamine. asm.org Similarly, triazole-based hydroxamate analogs have shown low-micromolar anti-plasmodial activities. acs.org

In oncology research, the reliance of tumor cells on the pentose (B10789219) phosphate (B84403) pathway for ribose synthesis makes the TPP-dependent enzyme transketolase an attractive target. nih.gov The thiamine analog N3'-pyridyl thiamine has been studied as a transketolase inhibitor. nih.gov In a pharmacodynamic study using nude mice with tumor xenografts, this analog almost completely suppressed transketolase activity in blood, spleen, and tumor cells, with minimal effect on other thiamine-utilizing enzymes like α-ketoglutarate dehydrogenase. nih.gov This highlights the potential for developing selective thiamine analogs to target specific metabolic pathways in cancer cells.

Furthermore, thiamine analogs are instrumental in creating animal models for neurological disorders linked to thiamine deficiency. The use of the thiamine antagonist Pyrithiamine (B133093) (PT) effectively induces thiamine deficiency and replicates Alzheimer's disease-like neuropathology in animal models, including increased Aβ deposition and Tau hyperphosphorylation. uga.edu These models are crucial for studying the mechanisms linking metabolic deficits to neurodegeneration. uga.edu

Table 1: Efficacy of Thiamine Analogs in P. falciparum Preclinical Models

CompoundTarget/MechanismIn Vitro Efficacy (IC50 vs. P. falciparum)Reference
OxythiamineMetabolized to OxPP; Inhibits TPP-dependent enzymes~11 μM (in thiamine-free medium) acs.orgasm.org
N3-pyridyl thiamine (N3PT)Transketolase inhibitor; Competes with thiamine/TPPSubmicromolar; 10-fold lower than oxythiamine asm.org
Triazole Hydroxamate Analog (24b)Multi-targeting TPP-competitive inhibitor~0.9-3 μM acs.org

Preclinical Toxicology and Tolerability Assessment in Animal Models (e.g., observations of effects on neuronal death)

The preclinical toxicology of thiamine analogs is intrinsically linked to their mechanism of action as thiamine antagonists. While high oral doses of thiamine hydrochloride itself are considered to have very low toxicity, its analogs can produce significant toxic effects by inducing a state of thiamine deficiency. europa.eu Thiamine deficiency is known to result in selective neuronal death in animal models, a process associated with oxidative stress and impaired energy metabolism. drugbank.comnih.gov This induced neurodegeneration is a hallmark of conditions like Wernicke-Korsakoff syndrome. nih.gov

Animal models utilizing thiamine antagonists provide direct evidence of their toxicological profiles. The administration of Pyrithiamine (PT) to induce thiamine deficiency is described as severe and aggressive in vivo. uga.edu It leads to significant neuropathy and death within 10-12 days, which underscores its potent, dose-limiting toxicity. uga.edu The neuronal death observed in these models is a critical toxicological endpoint and is linked to the downstream effects of inhibiting essential metabolic enzymes like pyruvate (B1213749) dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH). uga.edu

The toxicity and tolerability can vary significantly between different analogs. For example, in a comparative study, N3-pyridyl thiamine (N3PT) was found to be more than 17 times less toxic to human fibroblasts than oxythiamine, suggesting a better tolerability profile. asm.org In an in vivo study in mice, N3PT appeared to be non-toxic at a dose of 200 mg/kg/day, while reducing parasitemia in a malaria model. asm.org

Acute toxicity studies on thiamine hydrochloride have established LD50 values in mice, which are exceptionally high for oral administration, indicating a wide margin of safety for the vitamin itself. However, parenteral administration shows greater toxicity. europa.euebm-journal.org These data provide a baseline for understanding the inherent toxicity of the core thiamine structure, against which the antagonist effects of its analogs can be compared.

Research Applications and Investigative Tools of 2 nor Thiamine Hydrochloride Salt

Utilization as a Biochemical Probe for Thiamine (B1217682) Pathway Research

While structural analogues of thiamine are generally utilized as chemical probes to investigate the vitamin B1 pathway, publicly available research to date does not specify the use of 2'-Nor Thiamine Hydrochloride Salt for this purpose. veeprho.com Thiamine analogues can be designed to interact with thiamine transporters, enzymes, and riboswitches, thereby helping to map the intricacies of the thiamine metabolic and transport pathways. However, specific studies detailing the application of this compound as such a probe are not currently present in the scientific literature.

Application in Enzyme Mechanism Elucidation and Thiamine Metabolism Studies

Thiamine is converted in the body to its active form, thiamine pyrophosphate (TPP), which serves as an essential coenzyme for numerous enzymes involved in carbohydrate and amino acid metabolism. patsnap.comnih.govwikipedia.org The study of thiamine analogues can provide valuable insights into the mechanisms of these TPP-dependent enzymes. By comparing the binding and catalytic effects of an analogue to that of the natural coenzyme, researchers can deduce the functional importance of specific structural features of the thiamine molecule.

Despite this general principle, there is a lack of specific published studies that utilize this compound to elucidate enzyme mechanisms or to investigate the metabolic fate of thiamine. A reference from 1982 by Warnock, L., et al. in Analytical Biochemistry is noted in one supplier's documentation, but the specific findings of this study regarding the compound's use in metabolic or enzymatic studies are not detailed in currently accessible literature. cymitquimica.com

Role as a Reference Compound in Preclinical Drug Discovery Efforts for Antimetabolites

The most clearly defined application of this compound is its role as a reference standard in a pharmaceutical quality control setting. clearsynth.com It is identified as "Thiamine EP Impurity B," indicating its listing in the European Pharmacopoeia as a known impurity of thiamine. biosynth.com In the context of drug development and manufacturing, it is crucial to identify and control the levels of such impurities to ensure the safety and efficacy of the final drug product.

Therefore, this compound serves as a critical analytical tool for:

Method Development: Establishing new analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of separating thiamine from its related substances. lgcstandards.com

Method Validation: Confirming that these analytical methods are accurate, precise, and specific for quantifying thiamine and its impurities. clearsynth.com

Quality Control (QC): Routinely testing batches of thiamine active pharmaceutical ingredient (API) and finished products to ensure they meet the purity specifications set by regulatory bodies. clearsynth.com

While it is an analogue of an essential metabolite, there is no direct evidence in the reviewed literature of its use as a reference compound in the discovery of new antimetabolite drugs. Its established role is in the quality assurance of thiamine itself.

Table 1: Chemical and Product Information for this compound

Property Value Source(s)
CAS Number 49614-72-4 clearsynth.combiosynth.comlgcstandards.com
Alternate CAS 7770-93-6 lgcstandards.com
Chemical Formula C₁₁H₁₆Cl₂N₄OS clearsynth.combiosynth.com
Molecular Weight 323.24 g/mol clearsynth.combiosynth.com
Synonyms Thiamine EP Impurity B HCL, Desmethylthiamine Hydrochloride pharmaffiliates.comclearsynth.com
Purity >95% (HPLC) lgcstandards.comlgcstandards.com
Format Neat Solid cymitquimica.comlgcstandards.com
Storage 2-8°C Refrigerator, Under inert atmosphere pharmaffiliates.com
Applications Thiamine Impurity, Pharmaceutical Standard pharmaffiliates.comclearsynth.comcymitquimica.com

Development of Assays for Thiamine Status or Enzyme Activity in Research Settings

In research and clinical settings, accurate measurement of thiamine levels is essential for diagnosing deficiencies and for studying metabolic disorders. The development of robust assays for this purpose requires well-characterized standards and controls.

This compound, as a certified thiamine impurity, plays a crucial role in the validation of such assays. clearsynth.com Its use ensures the specificity of the assay, allowing for the accurate quantification of thiamine without interference from its known degradation products or manufacturing impurities. For instance, in developing a spectrophotometric or chromatographic method to measure thiamine in a biological sample or pharmaceutical formulation, this compound would be used to confirm that the method can distinguish between the main analyte (thiamine) and this specific impurity. researchgate.netrdd.edu.iq

Potential as a Lead Compound for Therapeutic Development (strictly preclinical stage)

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure and requires modification to achieve better properties. While thiamine analogues are a subject of research, there is currently no information in the public domain or scientific literature to suggest that this compound is being investigated as a potential lead compound for therapeutic development. Its documented application is confined to its role as an analytical reference standard. pharmaffiliates.comclearsynth.combiosynth.com

Future Directions and Emerging Research Avenues for 2 nor Thiamine Hydrochloride Salt

Exploration of Novel Synthetic Pathways for Advanced Analogs

The development of new thiamine (B1217682) analogs is crucial for dissecting the function of thiamine-dependent enzymes and exploring potential therapeutic applications. A primary future direction for 2'-Nor Thiamine Hydrochloride Salt involves the exploration of novel synthetic pathways to create more advanced and functionally diverse analogs.

Current strategies in thiamine analog synthesis often involve modifying the pyrimidine (B1678525) or thiazolium rings. For instance, the synthesis of 3-deazathiamine has been achieved through pathways starting from 2-acetylbutyrolactone (B121156) or 3-methylthiophene (B123197) to construct the thiophene (B33073) ring, followed by the formation of the pyrimidine ring. nih.gov Another approach involves replacing the thiazole (B1198619) heterocycle with a 1,2,3-triazole ring, which has been shown to generate thiamine analogs that can interact with TPP riboswitches and repress gene expression. frontiersin.orgresearchgate.net

Future research could focus on developing synthetic routes for analogs of 2'-Nor Thiamine that feature:

Scaffold Switching: Systematically replacing the central thiazolium ring with other hydrophobic scaffolds to improve binding affinity and selectivity for specific thiamine diphosphate (B83284) (ThDP)-dependent enzymes. researchgate.net

Functionalization: Introducing various functional groups at different positions on the molecule to probe enzyme-ligand interactions and enhance inhibitory potency. For example, creating ester-based thiamine analogues has been shown to yield potent and selective inhibitors of the pyruvate (B1213749) dehydrogenase (PDH) E1 subunit. cam.ac.uk

Prodrugs: Designing and synthesizing thiamine monophosphate (ThMP) analogs, which may be more suitable for administration as prodrugs and could reduce off-target effects compared to ThDP analogs. chemrxiv.orgchemrxiv.org

These synthetic explorations will be instrumental in generating a library of advanced analogs based on the 2'-Nor Thiamine scaffold, enabling a more detailed investigation of its biological activities.

Deeper Elucidation of Off-Target Interactions and Pleiotropic Effects

A critical area of future research is to thoroughly characterize the full spectrum of biological interactions of this compound beyond its presumed primary targets. Thiamine analogs can exert their effects through multiple mechanisms, including the inhibition of ThDP-dependent enzymes, interference with thiamine transport, and disruption of thiamine phosphorylation. nih.gov

Research should aim to uncover:

Non-Coenzyme Roles: Thiamine diphosphate (ThDP) itself can have non-coenzyme regulatory effects on enzymes like pyridoxal (B1214274) kinase and malate (B86768) dehydrogenase. researchgate.netchemrxiv.orgchemrxiv.org It is crucial to investigate whether 2'-Nor Thiamine or its phosphorylated derivatives exhibit similar regulatory activities, which would represent significant off-target or pleiotropic effects.

Transporter Interactions: Many thiamine-like drugs and other compounds can interact with and inhibit thiamine transporters such as SLC19A2 and SLC19A3. nih.gov Studies have shown that analogs like pyrithiamine (B133093) and amprolium (B1666021) inhibit thiamine transport across the blood-brain barrier. nih.gov Investigating the interaction of 2'-Nor Thiamine with these transporters is essential to understand its cellular uptake and potential to induce localized thiamine deficiency.

Enzyme Inhibition Profile: While an analog may be designed to target one ThDP-dependent enzyme, it often interacts with others. A comprehensive screening of 2'-Nor Thiamine against a panel of ThDP-dependent enzymes is necessary to determine its selectivity profile and identify potential off-target enzyme inhibition. cam.ac.uk

Investigation of Epigenetic or Gene Expression Modulations by Thiamine Analogs

Emerging evidence strongly suggests a link between thiamine metabolism, gene expression, and epigenetic regulation. Thiamine deficiency, which can be induced by thiamine antagonists, can trigger significant changes in the cellular transcriptome and epigenome. hormonesmatter.com

Future investigations into this compound should explore:

Gene Expression Profiling: Thiamine antagonists like oxythiamine (B85929) and pyrithiamine have been shown to upregulate the gene expression of mitochondrial-derived apoptosis-inducing factor in neuronal cells. frontierspartnerships.orgbibliotekanauki.pl Transcriptomic analysis of cells treated with 2'-Nor Thiamine would reveal which specific genes and pathways are affected. In S. pombe, oxidative stress was found to increase the expression of genes related to thiamine biosynthesis and transport. nih.gov

Epigenetic Modifications: Thiamine deficiency can lead to epigenetic modifications at the level of both nuclear and mitochondrial DNA. hormonesmatter.com It is known that epigenetic mechanisms, including DNA methylation and histone modifications, regulate the expression of stress-responsive genes. nih.gov Research is needed to determine if 2'-Nor Thiamine induces changes in DNA methylation patterns or histone modifications, which could have long-lasting effects on cellular function.

This line of inquiry could reveal novel mechanisms of action for thiamine analogs and connect the metabolic effects of 2'-Nor Thiamine to the fundamental regulation of the genome.

Development of Advanced Delivery Systems for Research Applications (e.g., nanoparticles for in vitro studies)

The effectiveness of thiamine analogs in research settings can be limited by factors such as poor solubility, membrane permeability, and inability to cross biological barriers like the blood-brain barrier. Developing advanced delivery systems is a promising strategy to overcome these limitations.

A key focus for this compound research should be the use of nanoparticles. Recent studies have demonstrated the potential of this technology:

Targeted Delivery: Thiamine can be used as a surface ligand on nanoparticles to facilitate binding to thiamine transporters, potentially enhancing delivery to specific tissues like the brain. researchgate.net This approach could be adapted for 2'-Nor Thiamine to improve its delivery for neurological studies.

Improved Bioavailability and Stability: Encapsulating thiamine analogs within nanoparticles can protect them from degradation and improve their transit and absorption. Thiamine-coated poly(anhydride) nanoparticles have been shown to move more rapidly from the stomach to the intestine and exhibit a greater ability to cross the mucus layer to interact with the intestinal epithelium. nih.gov

The development of such delivery systems would be invaluable for in vitro and in vivo studies, ensuring that 2'-Nor Thiamine reaches its intended targets at effective concentrations.

Integration of Omics Technologies in Understanding Biological Responses to Thiamine Analogs

To gain a holistic understanding of the biological impact of this compound, it is essential to move beyond single-endpoint assays and embrace systems-level approaches. Omics technologies, which allow for the large-scale study of biological molecules, are powerful tools for this purpose. biobide.comfrontiersin.org

Future research should integrate various omics disciplines:

Transcriptomics: To analyze the complete set of RNA transcripts and reveal changes in gene expression patterns induced by the compound. biobide.com

Proteomics: To study the full complement of proteins and understand how 2'-Nor Thiamine affects protein expression, modification, and function. biobide.com

Metabolomics: To explore the entire set of metabolites and map the specific metabolic pathways that are perturbed by the inhibition of thiamine-dependent processes. biobide.com

Multi-Omics Analysis: An integrated analysis of data from multiple omics platforms can provide deep insights into the complex interplay between different biological layers. For example, a combined metabolomic and transcriptomic analysis of cardiomyocytes in microgravity revealed significant remodeling of thiamine metabolism. nih.gov Similarly, multi-omics has been used to link alterations in gut microbial thiamine production to obesity. frontiersin.org

Applying these technologies to the study of 2'-Nor Thiamine will help to build comprehensive models of its mechanism of action, identify novel biomarkers of its activity, and uncover unexpected biological effects.

Table 1: Overview of Omics Technologies for Thiamine Analog Research

Omics DisciplineFocus of StudyApplication to 2'-Nor Thiamine ResearchPotential Insights
Genomics Complete set of genes (DNA)Identify genetic factors influencing sensitivity to the analog.Discovery of gene variants in thiamine transporters or enzymes that alter compound efficacy.
Transcriptomics Complete set of RNA transcriptsMeasure changes in gene expression following treatment.Identification of cellular pathways and regulatory networks perturbed by the analog. nih.gov
Proteomics Complete set of proteinsQuantify changes in protein levels and post-translational modifications.Understanding downstream effects on cellular machinery and signaling cascades.
Metabolomics Complete set of metabolitesProfile changes in small molecule metabolites (e.g., in the TCA cycle).Directly map the metabolic consequences of enzyme inhibition. nih.gov
Epigenomics Modifications to DNA that regulate gene expressionAnalyze changes in DNA methylation and histone modifications.Uncovering long-term regulatory changes induced by metabolic stress. hormonesmatter.comnih.gov

Comparative Studies with Other Thiamine Antagonists (e.g., oxythiamine)

To understand the unique properties of this compound, it is essential to conduct comparative studies against well-characterized thiamine antagonists like oxythiamine, pyrithiamine, and amprolium. These compounds have different mechanisms of action and biological effects, providing valuable benchmarks for comparison. nih.govnih.gov

Key comparative assessments should include:

Potency and Efficacy: Directly comparing the potency of 2'-Nor Thiamine to other antagonists in inducing specific cellular effects, such as apoptosis or inhibition of cell proliferation. Studies have shown that oxythiamine and pyrithiamine are generally more potent inducers of apoptosis in nerve cells than amprolium. frontierspartnerships.orgbibliotekanauki.pl

Mechanism of Action: Investigating whether 2'-Nor Thiamine acts primarily by inhibiting ThDP-dependent enzymes (like oxythiamine), blocking thiamine phosphorylation (a key effect of pyrithiamine), or inhibiting thiamine transport (a major action of amprolium). nih.gov

Cell-Type Specificity: Evaluating the effects of these antagonists across different cell types. For example, amprolium has a more pronounced damaging effect on neuronal cells compared to astrocytes, suggesting differential dependence on external thiamine. nih.gov

These comparative analyses will situate the activity of 2'-Nor Thiamine within the broader landscape of thiamine antagonists and highlight its novel or distinct characteristics.

Table 2: Comparative Effects of Known Thiamine Antagonists

AntagonistPrimary Mechanism(s) of ActionKey Research FindingReference
Oxythiamine Inhibits ThDP-dependent enzymes after phosphorylation to Oxythiamine Pyrophosphate (OxPP).Potent inducer of apoptosis in nerve cells; does not significantly inhibit thiamine transport into the brain. nih.govfrontierspartnerships.orgnih.gov
Pyrithiamine Inhibits thiamine pyrophosphokinase, blocking ThDP synthesis; also inhibits thiamine transport.Effectively crosses the blood-brain barrier and rapidly produces neurological signs of thiamine deficiency. nih.govnih.gov
Amprolium Primarily inhibits thiamine transport into cells.Less potent inducer of apoptosis compared to oxythiamine and pyrithiamine; shows greater toxicity to neuronal cells than astrocytes. nih.govfrontierspartnerships.orgnih.gov

Q & A

Q. What validated analytical methods are recommended for quantifying thiamine hydrochloride in complex biological matrices?

  • Spectrophotometric methods using 1,2-naphthoquinone-4-sulfonate (NQS) at pH 11.0 enable sensitive detection via nucleophilic substitution, with Beer’s law adherence in 1–10 µg/mL ranges. For higher specificity, capillary zone electrophoresis (CZE) with β-cyclodextrin additives resolves thiamine hydrochloride from biogenic amines and vitamins (e.g., pyridoxine) in food or serum samples .

Q. How does thiamine hydrochloride’s solubility profile influence its selection in cell culture or enzymatic assays compared to other thiamine salts?

  • Thiamine hydrochloride’s high water solubility (>100 mg/mL) makes it ideal for in vitro systems requiring rapid bioavailability, such as neuronal or hepatic cell models. For lipid-rich environments (e.g., membrane permeability studies), lipophilic derivatives like benfotiamine are preferred. Experimental protocols should pre-dissolve the hydrochloride salt in PBS or DMEM to avoid precipitation .

Q. What are the key metabolic pathways influenced by thiamine hydrochloride, and how can researchers model deficiency states in vitro or in vivo?

  • Thiamine hydrochloride is phosphorylated to thiamine pyrophosphate (TPP), a cofactor for pyruvate dehydrogenase and transketolase. In vitro models use siRNA knockdown of SLC19A2/3 transporters to mimic deficiency. Rodent studies employ ethanol-treated rats (4–6 weeks of 20% ethanol diet) to simulate impaired thiamine uptake and measure erythrocyte transketolase activity as a biomarker .

Advanced Research Questions

Q. How do hydrate forms of thiamine hydrochloride (monohydrate vs. hemihydrate) affect its dehydration kinetics and NMR spectral properties?

  • DFT periodic calculations reveal that monohydrate forms exhibit stronger hydrogen-bonding networks, delaying dehydration at 40–60°C compared to hemihydrates. Variable-temperature solid-state NMR (VT-SSNMR) at 15.6 T distinguishes hydrate phases by tracking proton mobility and water loss kinetics. This is critical for designing stable API formulations .

Q. What mechanistic insights explain the pH-dependent deuterium exchange at the C-2 position of thiamine hydrochloride, and how does this inform catalytic studies?

  • Kinetic isotope effect (KIE) studies at pH 11–13 show accelerated C-2H-D exchange due to deprotonation of the thiazolium ring, enhancing nucleophilicity. Stopped-flow UV-Vis spectroscopy at 42°C (1.5M ionic strength) quantifies rate constants (k = 0.05–0.12 s⁻¹), supporting a carbanion intermediate model in enzymatic TPP-mediated decarboxylation .

Q. How can researchers resolve contradictions in reported bioactivity data for thiamine hydrochloride in neuronal protection vs. pro-oxidant effects?

  • Dose-dependent biphasic effects are observed: At 10–50 µM, thiamine hydrochloride upregulates glutathione via Nrf2, reducing ROS in hippocampal neurons. Above 100 µM, auto-oxidation generates thiochrome and superoxide radicals. Experimental designs must include ROS scavengers (e.g., catalase) and strict oxygen tension control (5% O₂) in neuronal cultures .

Q. What computational strategies predict interactions between thiamine hydrochloride and cyclodextrins for enhanced solubility in non-polar solvents?

  • Molecular docking (AutoDock Vina) and MD simulations (GROMACS) with β-cyclodextrin reveal favorable binding (ΔG ≈ −6.2 kcal/mol) via hydrophobic thiazole ring inclusion. Experimental validation using phase-solubility diagrams (Higuchi model) confirms 1:1 complexation, improving solubility in ethanol-water mixtures by 3-fold for drug delivery applications .

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